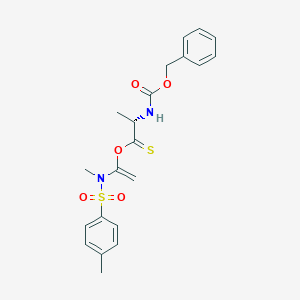
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is a complex organic compound that features a sulfonamide group, a vinyl group, and a benzyloxycarbonyl-protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of N,4-dimethylphenylamine with a sulfonyl chloride to form the sulfonamide.
Vinylation: The sulfonamide is then subjected to a vinylation reaction, often using a vinyl halide in the presence of a base.
Protection of the Amino Acid: The amino acid (S)-2-aminopropanoic acid is protected using benzyloxycarbonyl chloride to form the benzyloxycarbonyl-protected amino acid.
Thioester Formation: The final step involves the coupling of the vinylated sulfonamide with the protected amino acid in the presence of a thioesterification reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioester group.
Reduction: Reduction reactions can occur at the vinyl group, converting it to an alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the thioester group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the vinyl group results in the formation of an alkane derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a probe for investigating the mechanisms of enzyme inhibition.
Medicine
In medicinal chemistry, the compound’s sulfonamide group is of interest due to its potential as a pharmacophore. It can be used in the design of new drugs, particularly those targeting bacterial enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The vinyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inhibition. The benzyloxycarbonyl-protected amino acid can be deprotected in vivo, allowing the compound to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
- (Z,Z)-Selanediylbis(2-propenamides)
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfonamide group provides potential for enzyme inhibition, while the vinyl and thioester groups offer additional reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H24N2O5S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-(phenylmethoxycarbonylamino)propanethioate |
InChI |
InChI=1S/C21H24N2O5S2/c1-15-10-12-19(13-11-15)30(25,26)23(4)17(3)28-20(29)16(2)22-21(24)27-14-18-8-6-5-7-9-18/h5-13,16H,3,14H2,1-2,4H3,(H,22,24)/t16-/m0/s1 |
InChI Key |
HRUNGIYKSUCFQQ-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















